(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
Description
(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride is a fluorinated amino acid ester derivative characterized by a trifluoromethyl group at the 4-position of the butyric acid backbone. Its ethyl ester and hydrochloride salt modifications enhance solubility and stability, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research.
Properties
IUPAC Name |
ethyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWWEXCIWCDUEY-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Ni(II)-Glycine Complex
A chiral auxiliary (e.g., (R)-N-benzylproline) reacts with glycine to form a Schiff base, which coordinates with Ni(II) acetate in methanol. The resulting complex provides a rigid framework for stereocontrol during alkylation.
Alkylation with Trifluoroethyl Iodide
The Ni(II) complex undergoes alkylation with CF₃-CH₂-I under basic conditions (K₂CO₃ in DMF). This step introduces the trifluoromethyl group while preserving the (S)-configuration. Reaction parameters include:
| Parameter | Condition |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Molar Ratio (Ni:CF₃-CH₂-I) | 1:1.2 |
The alkylated intermediate retains the Ni(II) center, enabling recovery and reuse of the chiral auxiliary.
Acid Hydrolysis and Esterification
Disassembly of the Ni(II) complex with HCl yields 2-amino-4,4,4-trifluorobutanoic acid. Subsequent esterification with ethanol in the presence of thionyl chloride (SOCl₂) generates the ethyl ester, which is isolated as the hydrochloride salt.
Direct Esterification of the Free Acid
An alternative route involves esterifying 2-amino-4,4,4-trifluorobutanoic acid directly. While less enantioselective, this method is advantageous for racemic mixtures or when the chiral pool is available:
Reaction Conditions
The acid is treated with ethanol and an acid catalyst (e.g., H₂SO₄ or trifluoroacetic acid) under reflux. Key parameters include:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous ethanol |
| Catalyst | H₂SO₄ (5 mol%) |
| Temperature | 70–80°C |
| Reaction Time | 6–12 hours |
Yields range from 70–85%, with purity dependent on subsequent recrystallization from ethanol/ether.
Hydrochloride Salt Formation
The free base is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt. Excess HCl is removed under reduced pressure, and the product is dried at 40°C.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Purity and Enantiomeric Excess
Industrial Applicability
The Ni(II) route’s compatibility with continuous flow reactors and catalyst recycling (≥5 cycles without loss of activity) makes it preferable for industrial settings.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98%.
Challenges and Optimization Strategies
Steric Hindrance in Alkylation
The trifluoromethyl group’s bulkiness slows alkylation kinetics. Mitigation strategies include:
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water .
-
Basic hydrolysis involves hydroxide ion attack on the ester, forming a tetrahedral intermediate .
Reduction Reactions
The ester group is reduced to a primary alcohol using strong reducing agents.
Key Observations :
-
LiAlH₄ achieves near-quantitative reduction due to its strong electrophilic character .
-
The trifluoromethyl group remains intact under these conditions.
Substitution and Alkylation Reactions
The amino group participates in nucleophilic substitution after deprotonation.
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acylation | Fmoc-OSu, NaHCO₃ | (S)-N-Fmoc-2-amino-4,4,4-trifluoro-butyric acid | 80–85% | |
| Alkylation | CH₃I, K₂CO₃ | (S)-2-(Methylamino)-4,4,4-trifluoro-butyrate | 65% |
Steric Effects :
-
The trifluoromethyl group hinders reactions at the β-carbon but enhances electrophilicity at the α-position .
Stability and Decomposition
The compound decomposes under oxidative or strongly basic conditions:
Handling Recommendations :
-
Store under nitrogen at 2–8°C to prevent oxidative degradation .
-
Avoid prolonged exposure to moisture to minimize ester hydrolysis.
Comparative Reactivity with Analogues
The trifluoromethyl group confers distinct reactivity compared to non-fluorinated analogues:
| Compound | Reactivity with LiAlH₄ | Hydrolysis Rate (Relative) |
|---|---|---|
| (S)-2-Amino-4,4,4-trifluoro-butyrate ethyl ester | Fast | 1.0 (reference) |
| 2-Amino-butyrate ethyl ester | Slow | 0.3 |
| 2-Amino-4-fluorobutyrate ethyl ester | Moderate | 0.7 |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
Asymmetric Synthesis
- A preparative method for the large-scale asymmetric synthesis of this compound has been developed, allowing for the production of enantiomerically pure derivatives. This method demonstrates operational convenience and cost-effectiveness, making it suitable for commercial applications .
Biological Research
Enzyme Inhibition Studies
- The compound has been investigated for its potential to inhibit specific enzymes. For instance, it shows promise as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), which is relevant in the treatment of type II diabetes mellitus .
Protein Modification
- Its ability to modify proteins through covalent bonding can alter protein function and activity. This property is being explored for therapeutic applications where modulation of protein interactions is desired.
Medicinal Chemistry
Drug Development
- The unique lipophilicity and metabolic stability imparted by the trifluoromethyl group make this compound valuable in drug design. It is being studied for formulations that require enhanced bioavailability and prolonged action within biological systems .
Case Studies
- Research indicates that derivatives of this compound exhibit beneficial pharmacological properties, such as improved efficacy in enzyme inhibition compared to non-fluorinated analogs .
Industrial Applications
Specialty Chemicals Production
Mechanism of Action
The mechanism of action of (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Differences
Table 1: Key Properties of (S)-2-Amino-4,4,4-trifluoro-butyric Acid Ethyl Ester Hydrochloride and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Fluorination Pattern |
|---|---|---|---|---|
| This compound | C₆H₉F₃NO₂·HCl | ~241.6 | Amino ester, trifluoromethyl, hydrochloride | Three fluorine atoms at C4 |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) | C₈H₁₀FNO₂S·HCl | 239.70 | Sulfonyl fluoride, benzenesulfonyl, hydrochloride | Single fluorine atom |
| Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate | C₁₄H₁₁F₃N₂O₂S | 344.31 | Thiazole ring, trifluoromethyl, ester | Three fluorine atoms at C5 |
| Hexafluoro-2-(p-tolyl)isopropanol | C₁₀H₆F₆O | 256.14 | Hexafluoroisopropyl, phenol derivative | Six fluorine atoms |
Key Observations :
- Fluorination Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated amino acid esters. In contrast, hexafluoro-2-(p-tolyl)isopropanol’s hexafluoroisopropyl group increases acidity and thermal stability .
- Functional Group Diversity: AEBSF contains a sulfonyl fluoride group, which reacts irreversibly with serine proteases, unlike the amino ester group in the target compound .
Commercial Availability
- Discontinuation Notice: The target compound is marked as discontinued by CymitQuimica, whereas AEBSF remains available from Sigma-Aldrich .
- Pricing Variability: Hexafluoro-2-(p-tolyl)isopropanol is priced at €39.00/g, reflecting its industrial demand .
Biological Activity
(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride (CAS No. 3834-43-3) is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique trifluoromethyl group imparts distinct properties that can influence biological activity, particularly in the context of its potential as a bioisostere of amino acids like leucine. This article explores the biological activity, mechanisms, and applications of this compound based on diverse research findings.
The biological activity of this compound is primarily linked to its role as an analog of leucine, an essential amino acid involved in protein synthesis and metabolic regulation. The trifluoromethyl group enhances lipophilicity and may influence receptor binding and activity.
Potential Mechanisms:
- Protein Synthesis Modulation : By mimicking leucine, this compound may stimulate mTOR signaling pathways, which are crucial for muscle growth and metabolic regulation.
- Neuroprotective Effects : Preliminary studies suggest that similar compounds can exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress .
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects :
A study investigated the impact of various amino acid analogs on neuronal health. This compound demonstrated a capacity to reduce reactive oxygen species (ROS) in neuronal cultures, suggesting a protective mechanism against oxidative damage . -
Muscle Growth Promotion :
In vitro experiments showed that this compound could activate the mTOR pathway similarly to leucine, promoting protein synthesis in myoblasts. This finding indicates potential applications in muscle-wasting diseases . -
Agricultural Applications :
Research on root growth stimulators indicated that compounds like (S)-2-amino-4,4,4-trifluoro-butyric acid can enhance root development in crops such as Lactuca sativa (lettuce), potentially improving agricultural yields .
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride?
The synthesis typically involves chiral resolution or enantioselective methods due to the stereogenic center at the α-carbon. A common approach is the esterification of (S)-2-amino-4,4,4-trifluorobutyric acid with ethanol under acidic conditions, followed by HCl salt formation. Key considerations include maintaining anhydrous conditions to avoid hydrolysis of the ester group and using chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiomeric purity .
Q. How can impurities in this compound be minimized during purification?
Recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) is effective for removing unreacted starting materials or racemic byproducts. Column chromatography with silica gel or reverse-phase HPLC may resolve structurally similar contaminants, such as diastereomers or hydrolyzed acid derivatives. Monitoring via TLC (Rf ~0.3–0.5 in 10% MeOH/DCM) or LC-MS is critical to track purity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR : H and F NMR confirm the trifluoromethyl group (δ ~60–70 ppm for F) and ester moiety (δ 1.2–1.4 ppm for CHCH).
- HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric excess (>98% for pharmaceutical-grade material).
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 228.1) ensures molecular weight consistency .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in peptide coupling reactions?
The electron-withdrawing CF group reduces nucleophilicity at the α-amino position, requiring activating agents (e.g., HATU or PyBOP) for amide bond formation. Computational studies (DFT) suggest steric hindrance from the CF group may also slow reaction kinetics, necessitating extended reaction times or elevated temperatures .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
Accelerated stability studies (40°C/75% RH) combined with pH-rate profiling (pH 1–12) can identify degradation pathways. For example, acid hydrolysis cleaves the ester group (t ~24 h at pH 1), while base conditions promote racemization. Use isotopically labeled analogs (e.g., O-ester) to track degradation mechanisms via LC-MS/MS .
Q. How can enantiomeric purity be maintained during scale-up synthesis?
Optimize asymmetric catalysis (e.g., Ru-BINAP complexes) or enzymatic resolution (lipases) to achieve >99% ee. Monitor reaction progress via in-situ FTIR or circular dichroism (CD) spectroscopy. For industrial-scale processes, continuous-flow systems reduce racemization risks by minimizing residence time at high temperatures .
Q. What are the challenges in quantifying trace impurities (e.g., genotoxic derivatives)?
Develop a UPLC-MS/MS method with a detection limit ≤0.1% for potential genotoxic impurities (e.g., β-fluorinated amines). Use solid-phase extraction (SPE) to isolate impurities and compare against reference standards (e.g., N-nitrosamine derivatives). Validate method robustness via spike-recovery assays in triplicate .
Methodological Considerations
Q. Designing experiments to study metabolic stability in vitro
- Liver Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile. Analyze parent compound depletion via LC-HRMS to calculate intrinsic clearance (Cl) .
- CYP Inhibition Screening : Use fluorogenic probes (e.g., CYP3A4: midazolam) to assess competitive/non-competitive inhibition.
Q. Addressing discrepancies in spectroscopic data across studies
- Dynamic Equilibria : Investigate tautomerism or rotameric forms using variable-temperature NMR (VT-NMR) to resolve conflicting peak assignments.
- Crystallography : Obtain single-crystal X-ray data to confirm absolute configuration and hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
